Ethyl oxo(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate
Ethyl oxo(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate
Brand Name:
Vulcanchem
CAS No.:
351223-91-1
VCID:
VC0430034
InChI:
InChI=1S/C23H27NO3/c1-6-27-21(26)20(25)24-19-13-12-16(2)14-18(19)23(5,15-22(24,3)4)17-10-8-7-9-11-17/h7-14H,6,15H2,1-5H3
SMILES:
CCOC(=O)C(=O)N1C2=C(C=C(C=C2)C)C(CC1(C)C)(C)C3=CC=CC=C3
Molecular Formula:
C23H27NO3
Molecular Weight:
365.5g/mol
Ethyl oxo(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate
CAS No.: 351223-91-1
Main Products
VCID: VC0430034
Molecular Formula: C23H27NO3
Molecular Weight: 365.5g/mol
CAS No. | 351223-91-1 |
---|---|
Product Name | Ethyl oxo(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate |
Molecular Formula | C23H27NO3 |
Molecular Weight | 365.5g/mol |
IUPAC Name | ethyl 2-oxo-2-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)acetate |
Standard InChI | InChI=1S/C23H27NO3/c1-6-27-21(26)20(25)24-19-13-12-16(2)14-18(19)23(5,15-22(24,3)4)17-10-8-7-9-11-17/h7-14H,6,15H2,1-5H3 |
Standard InChIKey | FZXVVCWKDNBOQD-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)N1C2=C(C=C(C=C2)C)C(CC1(C)C)(C)C3=CC=CC=C3 |
Canonical SMILES | CCOC(=O)C(=O)N1C2=C(C=C(C=C2)C)C(CC1(C)C)(C)C3=CC=CC=C3 |
PubChem Compound | 3286122 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume